Ethyl serinate
Description
Significance of Alpha-Amino Acid Esters in Synthetic Chemistry
Alpha-amino acids are fundamental to life, serving as the building blocks of proteins. britannica.com Their ester derivatives, known as alpha-amino acid esters, are crucial intermediates in synthetic chemistry. rsc.org The esterification of the carboxylic acid group in an alpha-amino acid modifies its reactivity, making it a versatile tool for chemists. rsc.org This modification allows for a wide range of chemical transformations, enabling the synthesis of complex molecules. rsc.orgresearchgate.net
Alpha-amino acid esters are particularly important in the synthesis of peptides, which are short chains of amino acids with diverse biological activities. rsc.org They are also used as precursors for noncanonical amino acids, which are incorporated into therapeutics and other biologically active compounds. nih.gov The ability to introduce various ester groups allows for fine-tuning of properties such as solubility and reactivity, making these compounds highly adaptable for different synthetic strategies. rsc.org
Role of Serine and its Derivatives in Biological and Chemical Systems
Serine is a non-essential amino acid, meaning it can be synthesized by the human body. byjus.com It plays a vital role in numerous biological processes. Serine is a precursor for the biosynthesis of other amino acids, such as glycine (B1666218) and cysteine, as well as purines and pyrimidines, which are essential components of DNA and RNA. byjus.com Furthermore, serine is a key component of phospholipids (B1166683), which are crucial for the structure and function of cell membranes. britannica.com
The hydroxyl group in serine's side chain is a key functional feature, allowing it to be modified through processes like phosphorylation. This modification is critical for regulating protein function and cell signaling. Derivatives of serine, created by modifying this hydroxyl group or other parts of the molecule, have been explored for a wide range of applications. ontosight.ai These derivatives are investigated for their potential in treating diseases of the central nervous system, cancer, and viral infections. ontosight.ai In the pharmaceutical industry, serine derivatives are used in drug development and formulation, with some compounds being studied for their neuroprotective properties.
Ethyl Serinate as a Versatile Chiral Building Block
This compound, specifically the L-isomer, is a valuable chiral building block in asymmetric synthesis. guidechem.commdpi.com Chirality, or "handedness," is a critical property in many biologically active molecules, where only one of two mirror-image forms (enantiomers) is effective. The use of a chiral pool approach, which utilizes readily available chiral molecules like L-serine, is a common strategy for synthesizing enantiomerically pure compounds. mdpi.comresearchgate.net
This compound's structure, containing a stereogenic center, allows chemists to introduce a specific chirality into a target molecule. guidechem.commdpi.com It serves as a precursor in the synthesis of various complex organic molecules, including pharmaceuticals and other biologically active compounds. guidechem.com For instance, it has been used in the synthesis of peptide analogs and other amino acid derivatives. guidechem.comsigmaaldrich.cn The ethyl ester group can be easily modified or removed, providing flexibility in synthetic routes. This versatility makes this compound a key component in the toolbox of synthetic organic chemists aiming to construct complex, stereochemically defined molecules. d-nb.info
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCXXDSWWDWUHS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194102 | |
| Record name | Ethyl serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4117-31-1 | |
| Record name | Ethyl serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL SERINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl Serinate and Its Derivatives
Classical Esterification Approaches
The most direct methods for synthesizing ethyl serinate involve the esterification of serine with ethanol (B145695). These reactions are typically catalyzed by strong acids.
Direct Acid-Catalyzed Esterification
Direct esterification of serine with ethanol can be achieved using strong acid catalysts like sulfuric acid or hydrogen chloride. scirp.orglibretexts.org The reaction involves heating a mixture of serine and an excess of ethanol in the presence of the acid catalyst. libretexts.org The equilibrium of this reversible reaction is driven towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction. vedantu.comwikipedia.org
For instance, a method for producing p-methylsulfonyl phenyl serine ethyl ester involves the esterification of p-methylsulfonyl phenyl serine copper salt with ethanol under sulfuric acid catalysis at reflux temperature. google.com The reaction proceeds for 2-10 hours, followed by the addition of thionyl chloride as a promoter and continued reaction for another 8-30 hours. google.com This highlights that while direct esterification is straightforward, reaction conditions may require optimization for specific derivatives.
Fischer-Speier Esterification with p-Toluenesulfonic Acid Catalysis
The Fischer-Speier esterification is a well-established and widely used method for synthesizing esters from carboxylic acids and alcohols, utilizing an acid catalyst. scirp.orgvedantu.com p-Toluenesulfonic acid (p-TSA) is a common and effective catalyst for this reaction, often favored for its solid nature, making it easier to handle than liquid acids like sulfuric acid. vedantu.comwikipedia.org
In the context of amino acids like serine, the Fischer-Speier procedure involves refluxing the amino acid with an alcohol, such as ethanol, in the presence of a stoichiometric amount of p-TSA. scirp.orgunimi.it The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, thereby driving the reaction to completion. unimi.it Originally, solvents like benzene (B151609) or carbon tetrachloride were used, but due to their toxicity, greener alternatives like cyclohexane (B81311) are now employed. unimi.it This method is advantageous for preparing amino acid esters with high enantiomeric purity. unimi.it
Table 1: Comparison of Classical Esterification Approaches
| Feature | Direct Acid-Catalyzed Esterification | Fischer-Speier Esterification (p-TSA) |
|---|---|---|
| Catalyst | Sulfuric acid, Hydrogen chloride | p-Toluenesulfonic acid |
| Key Principle | Reaction of carboxylic acid and alcohol with a strong acid catalyst. | Acid-catalyzed esterification with azeotropic removal of water. |
| Advantages | Simple and direct. | High yields, high enantiomeric purity, easier to handle catalyst. |
| Disadvantages | Harsh conditions, potential for side reactions. | May require specific solvents for azeotropic distillation. |
Indirect Synthetic Strategies Involving Protecting Groups
The presence of both an amino and a hydroxyl group in serine can lead to side reactions during esterification. To circumvent this, indirect strategies employing protecting groups are often utilized.
Application of N-Protecting Groups (e.g., Ethyl Acetoacetate (B1235776) Derivatives)
Various protecting groups can be employed for the amino function. One such example involves the use of ethyl acetoacetate to form an enamine derivative with the amino group of serine. This effectively protects the amine functionality. The subsequent esterification of the carboxylic acid can then be carried out, followed by the removal of the protecting group to yield this compound. For instance, ethyl acetoacetate can be used to prepare N-protected amino acids, which can then be used in peptide synthesis. google.com
The choice of protecting group is crucial and depends on its stability under the esterification conditions and the ease of its removal. organic-chemistry.org Ideal protecting groups are introduced in high yield, are stable to the reaction conditions of the subsequent steps, and are removed selectively in high yield without affecting other functional groups. organic-chemistry.org
Chemo-Enzymatic and Biocatalytic Synthesis
In recent years, enzymatic methods have gained prominence for the synthesis of chiral compounds due to their high selectivity and mild reaction conditions.
Lipases are commonly used enzymes for esterification reactions. researchgate.net The chemo-enzymatic synthesis of this compound can involve the use of a lipase (B570770) to catalyze the esterification of serine with ethanol. This approach can offer high enantioselectivity, yielding optically pure this compound. For example, lipase-catalyzed esterification has been successfully used for the production of various esters, including those of fatty acids. researchgate.net
Biocatalytic approaches can also be employed for the synthesis of complex molecules containing a serinate moiety. For instance, a chemoenzymatic synthesis of griseoviridin, a natural product, involved the coupling of a complex acid with L-Ser-OMe•HCl to provide a serinate derivative on a decagram scale. chemrxiv.org Furthermore, directed evolution of enzymes like P450 monooxygenases has enabled novel C-H amidation reactions, showcasing the potential of biocatalysis in creating complex amino acid derivatives. nih.govscispace.com These advanced methods highlight the growing importance of biotechnology in modern organic synthesis, offering sustainable and highly selective routes to valuable compounds like this compound. mdpi.comnih.gov
Enzymatic Resolution of Racemic Mixtures
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of optically pure compounds. For serine derivatives, enzymatic resolution is a highly effective method that leverages the stereospecificity of enzymes. libretexts.org This technique typically involves the selective transformation of one enantiomer in the racemic mixture, allowing for its separation from the unreacted enantiomer. libretexts.orggoogle.com
A common approach is the kinetic resolution of racemic N-acyl serine esters through enzyme-catalyzed hydrolysis or acylation. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For instance, proteases derived from Streptomyces griseus or Bacillus subtilis, as well as various lipases and esterases, have been successfully employed to selectively hydrolyze one enantiomer of a serine derivative ester, leaving the other substantially unhydrolyzed. google.com This allows for the separation of the resulting carboxylic acid from the unreacted ester. google.com
A specific study demonstrated the resolution of racemic ethyl threo-3-(4-methylthiophenyl)serinate using the protease from Streptomyces griseus via enzymatic hydrolysis. researchgate.net Similarly, lipases are frequently used for the resolution of N-blocked serine esters. A patented method describes the resolution of N-benzoyl-α-substituted serine ethyl esters using immobilized lipases in polar solvents. google.com The choice of enzyme can be crucial for optimal results, as shown in the table below. google.com
Table 1: Optimal Enzymes for Resolution of N-Benzoyl-α-Substituted Serine Ethyl Esters
| Substrate | Optimal Enzyme Catalyst |
|---|---|
| N-benzoyl-α-methylserine ethyl ester | Novozym 435 (Candida antarctica Lipase B) |
| N-benzoyl-α-ethylserine ethyl ester | Lipozyme TL IM (Thermomyces lanuginosus lipase) |
| N-benzoyl-α-(4-benzamidobutyl)serine ethyl ester | Lipozyme RM IM (Mucor miehei lipase) |
Data sourced from a patented method on enzymatic resolution. google.com
The effectiveness of this method is also highlighted in the kinetic resolution of related amine precursors using Candida antarctica lipase B (CaLB), where an acylation reaction using an acyl donor like ethyl-methoxyacetate can achieve high enantiomeric excess (e.e.). unipd.it
Stereoselective Biocatalytic Transformations
Beyond resolution, biocatalysis offers powerful tools for the direct stereoselective synthesis of chiral molecules from prochiral precursors. scispace.comresearchgate.net The intrinsic chirality of enzymes makes them ideal catalysts for creating specific stereogenic centers, often under mild and environmentally sustainable conditions. scispace.comresearchgate.net These transformations can involve a wide range of enzyme classes, including hydrolases and oxidoreductases. scispace.comresearchgate.net
Advances in molecular biology have enabled the engineering of enzymes with improved activity, stability, and substrate specificity, broadening their application in organic synthesis. scispace.com For example, whole-cell biotransformations can be optimized by altering physicochemical parameters to control the stereochemical outcome of a reaction. mdpi.com
A chemo-enzymatic approach has been used in the synthesis of important pharmaceuticals, where a key step involves the stereoselective creation of a chiral intermediate. researchgate.net In one such process, the enzyme (R)-hydroxynitrile lyase catalyzes the hydrocyanation of an aldehyde to produce an enantiomerically pure cyanohydrin, a precursor for more complex molecules. researchgate.net More advanced biocatalytic methods include intermolecular C-H bond amidation. Engineered P411 heme proteins can catalyze the reaction between feedstock aromatic compounds and hydroxamate esters to form chiral amides with exceptional enantioselectivity (often >99% e.e.). nih.gov
Contemporary Approaches in Stereoselective Synthesis
Modern synthetic chemistry has developed several sophisticated methods to control stereochemistry during the formation of new chemical bonds.
Asymmetric Alkylation Methodologies
Asymmetric alkylation introduces an alkyl group to a molecule in a way that preferentially forms one enantiomer. A notable contemporary method is the asymmetric phase-transfer alkylation of Schiff bases derived from amino acid ethyl esters. thieme-connect.de Using a specific chiral catalyst, known as a Maruoka catalyst, this method allows for the synthesis of α,α-dialkyl amino acid derivatives with high yields and excellent enantioselectivities. thieme-connect.de
Another powerful strategy involves the diastereoselective alkylation of chiral building blocks derived from serine itself. In one study, an N-Boc-serine methyl ester was converted into a bicyclic N,O-acetal. This chiral intermediate locks the conformation of the molecule, allowing for highly diastereoselective alkylation at the α-carbon with reagents like methyl triflate. This process occurs with a high degree of retention of configuration, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This methodology has been successfully applied to the synthesis of quaternary α-alkyl α-amino acids such as (S)-α-methylserine and (S)-α-ethylserine.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com The auxiliary functions by creating a sterically and electronically biased environment, favoring the approach of reagents from a specific direction. numberanalytics.com
A common strategy involves the use of oxazolidinones, such as the commercially available (R)-(+)-4-benzyl-2-oxazolidinone. nih.gov In one application, this auxiliary was attached to an α,β-unsaturated acid to form an α,β-unsaturated carboximide. Subsequent conjugate hydride reduction and asymmetric protonation of the resulting enolate led to the formation of a new stereocenter with high diastereoselectivity. nih.gov This approach demonstrates how a temporary chiral scaffold can be used to control the formation of remote stereocenters.
Stereoselective Fucosylation
Glycosylation, the attachment of a sugar moiety to another molecule, is a challenging reaction to control stereochemically. Stereoselective fucosylation involves the specific attachment of a fucose sugar. Research has demonstrated a highly stereoselective α-fucosylation of protected serine methyl esters (Boc-Ser-OMe).
In this method, a 2-pyridyl tri-O-benzyl-1-thio-β-L-fucosyl donor is activated with iodomethane (B122720) to react with the hydroxyl group of the serine ester. This procedure results specifically in the formation of the α-linked fucosylated amino acid ester, demonstrating precise control over the stereochemistry of the new glycosidic bond. The challenges in stereoselective glycosylation of serine derivatives have historically led to the development of various strategies, including the use of Schiff base intermediates to facilitate the O-linked attachment of sugars. google.com
Synthesis of Substituted this compound Analogs
The core structure of this compound can be modified to produce a wide range of analogs with different properties. These substitutions can be made at the α-carbon, the nitrogen atom, or the side-chain hydroxyl group.
Examples of synthesized analogs include:
α-Alkylated Analogs : As mentioned previously, asymmetric alkylation can produce compounds like (S)-α-methylserine and (S)-α-ethylserine. Further derivatization would yield their corresponding ethyl esters.
N-Acylated Analogs : The amino group is commonly protected or acylated. N-benzoyl-α-methylserine ethyl ester is an example used in enzymatic resolution studies. google.com
O-Substituted Analogs : The side-chain hydroxyl group can be alkylated. An example is Ethyl O-(sec-butyl)serinate, where a sec-butyl group is attached via an ether linkage. vulcanchem.com
Aryl-Substituted Analogs : More complex analogs with aromatic rings on the side chain are important intermediates for pharmaceuticals. Examples include ethyl threo-3-(4-methylthiophenyl)serinate and d-threo-(p-methylsulfonylphenyl)serine ethyl ester, the latter being a precursor to the antibiotic florfenicol. researchgate.netepo.org
Polymer Analogs : Serine can be used as a building block for novel polymers. A serine-based nucleobase-linked polyester (B1180765) (SNE) was synthesized from L- and D-serine monomers containing a thymine (B56734) base, demonstrating the versatility of serine in materials science. nih.gov
Preparation of N-Acetylated Derivatives
The N-acetylation of serine esters is a fundamental transformation in peptide synthesis and the preparation of specialty chemicals. This process involves the introduction of an acetyl group onto the nitrogen atom of the amino group.
A common method for the N-acetylation of L-serine methyl ester hydrochloride involves its reaction with acetyl chloride in the presence of a base. In one procedure, L-serine methyl ester hydrochloride is suspended in chloroform, and triethylamine (B128534) is added to neutralize the hydrochloride and liberate the free amine. Subsequently, acetyl chloride is added dropwise to the solution. The reaction mixture is stirred for an extended period, typically around two days, under an inert atmosphere like argon to yield N-acetyl-L-serine methyl ester. prepchem.com
Alternatively, N-acetylated derivatives can be prepared from the corresponding amino acid. For instance, N-acetyl-DL-threo-3-(4-methylsulfonylphenyl) serinate and its ethyl ester can be synthesized by treating DL-threo-3-(4-methylsulfonylphenyl) serinate with acetic anhydride. This reaction has been reported to produce the N-acetyl derivatives in yields of 63% and 68.7%, respectively. researchgate.net
Another approach utilizes a coupling agent. For example, N-acetyl-L-serine can be synthesized from L-serine methyl ester hydrochloride and acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of triethylamine in a solvent like methylene (B1212753) chloride. chemicalbook.com
The following table summarizes a typical synthesis of N-acetyl-L-serine methyl ester:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield |
| L-Serine Methyl Ester Hydrochloride | Acetyl Chloride | Triethylamine | Chloroform | N-Acetyl-L-serine, methyl ester | ~49 g (from 46.57 g starting material) |
Table 1: Synthesis of N-Acetyl-L-serine, methyl ester. Data sourced from PrepChem.com. prepchem.com
Synthesis of Methylsulfonylphenyl Serine Ethyl Ester Derivatives
The esterification step is typically catalyzed by sulfuric acid, reacting the p-methylsulfonylphenylserine copper salt with ethanol under reflux conditions. Thionyl chloride can be added as a promoter to enhance the reaction. google.com
An alternative preparation method for (2S, 3R)-p-methylsulfonylphenyl serine ethyl ester begins with p-methylsulfonyl benzaldehyde (B42025) and a 2-halogenated ethyl acetate (B1210297). These starting materials react in the presence of a catalyst to form (2R, 3R)-2-halogen-3-hydroxy-3-(4-methylsulfonyl) phenyl ethyl propionate. The halogen atom is then substituted with an azide (B81097) group, followed by catalytic hydrogenation to reduce the azide to an amine, yielding the desired product. lookchem.com
The enzymatic resolution of racemic DL-threo-p-methylsulfonylphenyl serine ethyl ester (MPSE) using lipases has also been explored. Among various lipases, Novozym 435 has been identified as effective for the chiral resolution of DL-threo-p-MPSE. lookchem.com
The table below outlines key features of a synthetic method for p-methylsulfonylphenyl serine ethyl ester:
| Starting Material | Key Steps | Catalyst/Promoter | Advantages |
| p-Methylsulfonylphenylserine copper salt | Esterification, Dissociation, Neutralization | Sulfuric acid, Thionyl chloride | Mild conditions, High yield (>90%) |
Table 2: Synthesis of p-Methylsulfonylphenyl Serine Ethyl Ester. Data sourced from Google Patents. google.com
Formation of Quaternary Alpha-Alkyl Alpha-Amino Acid Derivatives
Quaternary α-amino acids, which have two substituents on the α-carbon, are of significant interest due to their ability to induce conformational constraints in peptides. nih.gov A common strategy for their synthesis involves the alkylation of a Schiff base derived from an amino acid ester.
One approach utilizes a phase-transfer catalyst for the asymmetric alkylation of a Schiff base formed from glycine (B1666218) ethyl ester and benzophenone (B1666685). This method allows for the introduction of an alkyl group under either anhydrous conditions or in a two-phase system. organic-chemistry.org The resulting N-(arylmethylene)-α-alkylamino acid ethyl esters can be further alkylated. nih.gov
Another method involves the use of imidazolidinone derivatives, which can undergo enantio- and diastereoselective addition to alkynes and allenes. The resulting products can then be hydrolyzed under acidic conditions to yield quaternary α-alkenyl substituted amino acids. rsc.org
The synthesis of α,α-diaryl-α-amino acid derivatives can be achieved through the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. This reaction proceeds with high yields and regioselectivity. The resulting isocyano group can be hydrolyzed to afford the corresponding amino acid. nih.gov
Furthermore, a three-component reaction involving ketones, (R)-chloromethyl p-tolyl sulfoxide (B87167), and sodium azide provides a pathway to optically active α-quaternary α-amino acids and their esters via sulfinyloxirane intermediates. capes.gov.br
The following table provides an overview of a method for synthesizing quaternary α-amino acid derivatives:
| Precursor | Reagent/Catalyst | Key Intermediate | Product Type |
| Glycine ethyl ester Schiff base | Phase-transfer catalyst | Alkylated Schiff base | α-Alkyl amino acid ester |
| Imidazolidinone derivative | Alkyne/Allene | Imidazolidinone adduct | α-Alkenyl quaternary amino acid |
| α-Aryl isocyanoacetate | o-Quinone diimide, Silver oxide | α,α-Diarylisocyano ester | α,α-Diaryl amino acid derivative |
Table 3: Methods for the Formation of Quaternary Alpha-Alkyl Alpha-Amino Acid Derivatives. Data sourced from various scientific literature. nih.govorganic-chemistry.orgrsc.org
Advanced Applications of Ethyl Serinate in Organic Synthesis and Medicinal Chemistry
Asymmetric Synthesis and Chiral Induction
The stereocenter present in ethyl serinate is a powerful tool for controlling the three-dimensional arrangement of atoms in newly formed molecules. This process, known as chiral induction, is fundamental to asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a target compound. icjs.us
Enantioselective Reaction Design
Enantioselective synthesis aims to preferentially form one of two mirror-image enantiomers from an achiral starting material. icjs.us this compound and its derivatives are instrumental in designing such reactions, often by being incorporated into chiral ligands or catalysts that direct the stereochemical outcome of a transformation. numberanalytics.com
A notable application is in the development of chiral ligands for metal-catalyzed reactions. For instance, a serine-derived bisoxazoline ligand has been successfully used to render the aminocyanation of olefins asymmetric. nih.gov In this process, an acridinium (B8443388) photooxidant and a copper catalyst are employed to achieve the direct synthesis of chiral β-amino nitriles, which are valuable precursors for pharmaceuticals and other biologically active compounds. nih.gov The use of the serine-derived ligand was crucial for inducing high enantioselectivity in the final products. nih.gov Research has shown that both terminal and internal styrene (B11656) derivatives can be effectively coupled with various nucleophiles using this method, yielding products with good to excellent enantioselectivities (up to 99% ee). nih.gov
Another area of application is in asymmetric epoxidation, a key reaction for producing optically active epoxides which are versatile intermediates in organic synthesis. researchgate.net Cinchona alkaloid-derived catalysts, for example, have been used to promote the enantioselective epoxidation of alkylidenemalononitriles, with the resulting gem-dicyanoepoxides serving as masked α-halo acyl halide synthons. researchgate.net While not directly using this compound as the catalyst, these systems exemplify the principles of using chiral scaffolds to control reactions, a strategy for which serine derivatives are well-suited.
Table 1: Examples of Enantioselective Reactions Influenced by Serine Derivatives
| Reaction Type | Chiral Influence | Catalyst System | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Aminocyanation of Olefins | Serine-derived bisoxazoline ligand | Photoredox/Copper Catalysis | Direct synthesis of chiral β-amino nitriles from alkenes. | Up to 99% | nih.gov |
| Epoxidation | Cinchona alkaloid-derived thiourea | Organocatalysis | Asymmetric synthesis of gem-dicyanoepoxides. | 63-96% | researchgate.net |
Role in Diastereoselective Alkylations
Diastereoselective reactions involve the preferential formation of one diastereomer over others. This compound is a key precursor for chiral templates used in diastereoselective alkylations, particularly through the formation of rigid cyclic derivatives that control the approach of incoming electrophiles.
A prominent strategy involves converting N-protected serine esters, such as N-Boc-serine methyl or ethyl ester, into bicyclic N,O-acetals. These rigid structures can be deprotonated to form chiral enolates. The subsequent alkylation of these enolates proceeds with outstanding diastereoselectivity, with the stereochemistry of the starting serine derivative governing the configuration of the final product. Theoretical studies using DFT methods have provided insight into this process, supporting a mechanism that involves pyramidalized bicyclic serine enolates. This method has been used for the multigram-scale preparation of chiral building blocks, which can then be transformed into valuable products like (R)-α-methylserine.
Similarly, chiral β-lactams derived from serine can serve as masked α-formylglycine equivalents. nih.gov The alkylation of the potassium enolate of such a β-lactam occurs with high diastereofacial selectivity, allowing for the controlled introduction of a new side chain. nih.gov This approach provides a novel pathway to α-vinylalanine and other complex amino acids. nih.gov
Peptide Chemistry and Analog Synthesis
This compound is a fundamental component in the synthesis of peptides and their analogs, where its structure can be incorporated directly or modified to create novel building blocks with unique properties.
Incorporation into Peptide Chains
This compound serves as a representative N-terminal amino acid ester in the development of new peptide ligation methods. One such method is the Serine Peptide Assembly (SPA), which provides a reagent-less pathway for forming peptide bonds. nih.gov In this process, a peptide with a C-terminal mildly activated ester (such as a 2,2,2-trifluoroethyl ester) is reacted with an amino acid ester like this compound. nih.gov The reaction proceeds via an initial trans-esterification followed by an O-to-N acyl transfer to form the native peptide bond. This method is particularly appealing for its scalability and lack of racemization risk. nih.gov Studies have shown that using this compound as the N-terminal component with optimized C-terminal esters can lead to high yields (>92%) of the desired dipeptide product. nih.gov
Furthermore, L-serine is often first converted to its ethyl ester to facilitate its use in synthetic schemes, such as in the preparation of cyclic hydroxylamines for α-ketoacid–hydroxylamine (KAHA) amide-forming ligations. thieme-connect.de These methods are crucial for the chemical synthesis of proteins by allowing the chemoselective coupling of unprotected peptide segments. thieme-connect.de
Synthesis of Non-Natural Alpha-Amino Acid Derivatives
The chemical scaffold of this compound is an ideal starting point for synthesizing non-natural α-amino acids, which are critical for drug design and protein engineering. By modifying its side chain, chemists can introduce new functionalities and steric properties.
One established method involves converting N-protected serine esters into α-halomethyl ketones. nih.gov These intermediates can then participate in reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") to be coupled with other molecules, leading to complex amino acid derivatives such as bis-(1,2,3-triazolylmethyl)amino esters. nih.gov The synthesis often begins with the esterification of the parent amino acid to produce the ethyl or methyl ester, followed by N-alkylation and reaction with an organometallic reagent. nih.gov
Another powerful approach utilizes serine-derived synthons, such as Garner's aldehyde, which can be obtained from the synthetic elaboration of naturally occurring serine. researchgate.net This versatile building block is used to design and synthesize a wide range of biologically important non-natural α-amino acids, including saturated and unsaturated variants. researchgate.net The O'Donnell amino acid synthesis, which involves the alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters, is another fundamental method for creating both natural and unnatural α-amino acids. organic-chemistry.org
Design of Nucleic Acid Analogues with Chiral Backbones
The chirality and functionality of this compound make it a valuable monomer for the synthesis of artificial nucleic acids, such as Peptide Nucleic Acids (PNAs). These analogues often feature a modified backbone that can impart unique binding properties and enhanced stability against enzymatic degradation.
Researchers have developed synthetic routes to nucleic acid analogues with chiral, flexible backbones starting from serine esters. researchgate.netresearchgate.net In one example, a thymine-containing amino ester building block was synthesized in a nine-step sequence starting from commercially available methyl N-[(tert-butoxy)carbonyl]-L-serinate. researchgate.net This monomer is designed for the preparation of a nucleic acid analog with a polyamide backbone. researchgate.net
A different approach describes the synthesis of a new type of nucleic acid analog derived from L-serine ethyl ester, featuring ester linkages in the backbone. nih.gov The monomer unit, bearing a thymine (B56734) base, was synthesized from L-serine ethyl ester in three steps with good yield and without racemization. This work highlights the successful use of the 2-phenyl-2-(trimethylsilyl)ethyl group as a carboxyl protecting group and a specialized phosphonium (B103445) reagent (PyNTP) to facilitate rapid and racemization-free ester bond formation. nih.gov
Table 2: Synthesis of this compound-Derived Analogs
| Analog Type | Starting Material | Key Synthetic Step | Resulting Structure/Feature | Reference |
|---|---|---|---|---|
| Dipeptide | This compound & Boc-Val-TFE | Serine Peptide Assembly (SPA) | Boc-Val-Ser-OEt via reagent-less ligation. | nih.gov |
| Non-natural α-amino acid | N,N-dibenzylamino ethyl esters | Reaction with methyllithium, then click chemistry | Enantiopure bis-(1,2,3-triazolylmethyl)amino esters. | nih.gov |
| Nucleic Acid Analog | L-serine ethyl ester | Ester bond formation using PyNTP | Oligomer with a chiral backbone containing ester linkages. | nih.gov |
| Nucleic Acid Analog | N-Boc-L-serinate methyl ester | Multi-step synthesis including Arndt-Eistert chemistry | Thymine-containing β-amino ester for a polyamide backbone. | researchgate.net |
Table of Compounds
Role as a Precursor in Medicinal Chemistry
This compound, a derivative of the amino acid serine, serves as a versatile chiral building block in the synthesis of a wide array of compounds with significant potential in medicinal chemistry. guidechem.com Its inherent chirality and functional groups make it a valuable starting material for creating complex molecules with specific stereochemistry, a critical factor in the efficacy and safety of many pharmaceutical agents.
Synthesis of Biologically Active Compounds and Drug Candidates
This compound is a key intermediate in the synthesis of various biologically active compounds and drug candidates. guidechem.com Its structure, featuring an amino group, a hydroxyl group, and a carboxylic acid ester, allows for a variety of chemical modifications to produce diverse molecular scaffolds. These scaffolds are often the foundation for new therapeutic agents. The esterification of serine to this compound can enhance its solubility and bioavailability, which is advantageous for drug delivery. ontosight.aismolecule.com
The applications of this compound in drug synthesis are broad, spanning multiple therapeutic areas. ontosight.ai It is utilized in the creation of compounds that have been investigated for their potential as antiviral, antitumor, and neuroprotective agents. guidechem.com The ability to use this compound as a chiral precursor is particularly important in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity. guidechem.com
Precursor for Broad-Spectrum Antibiotics (e.g., Thiamphenicol, Florfenicol)
A significant application of this compound derivatives is in the production of broad-spectrum antibiotics, notably Thiamphenicol and Florfenicol. chembk.comresearchgate.net D-p-Methyl-sulfino phenyl this compound, a derivative of this compound, is a key intermediate in the synthesis of these antibiotics. chembk.comtradekorea.com
Florfenicol, a structural analog of Thiamphenicol, is a potent antibiotic used in veterinary medicine. googleapis.com The synthesis of Florfenicol often involves the use of racemic ethyl threo-3-(4-methylthiophenyl)serinate, which is resolved to obtain the desired stereoisomer for conversion into the final drug. researchgate.netresearchgate.net Various synthetic strategies have been developed to improve the efficiency and stereoselectivity of this process, highlighting the importance of this compound derivatives in producing these essential medicines. googleapis.comresearchgate.netresearchgate.net
The following table summarizes the key intermediates derived from this compound in the synthesis of these antibiotics:
| Precursor | Antibiotic | Reference(s) |
| D-p-Methyl-sulfino phenyl this compound | Thiamphenicol, Florfenicol | chembk.comtradekorea.com |
| Racemic ethyl threo-3-(4-methylthiophenyl)serinate | Florfenicol | researchgate.netresearchgate.net |
| DL-threo-3-(4-methylsulfonylphenyl) serinate ethyl ester | Thiamphenicol, Florfenicol | researchgate.net |
Intermediate for Compounds with Potential Antiviral Activity
This compound and its derivatives have been explored as intermediates in the synthesis of compounds with potential antiviral activity. guidechem.com For instance, amino acid esters of acyclovir, including L-serine-ACV, have been synthesized and evaluated for their antiviral properties against Herpes simplex virus. arvojournals.org While not directly this compound, this demonstrates the utility of the serine scaffold in developing antiviral prodrugs. arvojournals.org The modification of antiviral agents with amino acid derivatives like serine esters can improve their pharmacological properties. arvojournals.org Flavonoids, another class of compounds with recognized antiviral activity, are sometimes synthesized using strategies that could conceptually involve amino acid-derived building blocks. semanticscholar.org
Intermediate for Compounds with Potential Antitumor Activity
The serine backbone, from which this compound is derived, is a component of various compounds investigated for their antitumor properties. guidechem.com For example, derivatives of serine have been incorporated into novel compounds designed as potential anti-breast cancer agents. nih.gov N-dichloroacetyl-DL-serine ethyl ester has been studied for its antitumor effects. google.com
Furthermore, diosgenin, a natural product, has been modified with amino acids, including L-serinate, to create derivatives with potential as antitumor and immunomodulatory agents. scielo.brresearchgate.net The synthesis of novel imidazolidinones with broad-spectrum cytotoxicity against various cancer cell lines has also been achieved using mthis compound as a starting material. koreascience.kr These examples underscore the role of the serine structure in the development of new anticancer drug candidates.
Intermediate for Compounds with Potential Neuroprotective Properties
This compound and related serine compounds are precursors to molecules with potential neuroprotective effects. guidechem.com Serine derivatives have been shown to exhibit neuroprotective properties in various studies. smolecule.com For instance, S-allyl-L-cysteine (SAC) and its derivatives, such as S-ethyl-L-cysteine, have demonstrated protective effects against endoplasmic reticulum stress-induced neurotoxicity. nih.gov While not a direct derivative of this compound, this highlights the neuroprotective potential of modified cysteine and, by extension, other amino acid derivatives. Additionally, magnesium-serinate compounds have been shown to activate mitochondrial function and exhibit neuroprotective effects, suggesting their potential in treating central nervous system diseases. google.com
Exploration of Compounds with Anti-inflammatory and Analgesic Properties (e.g., D-p-Methyl-sulfino phenyl this compound)
Derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. D-p-Methyl-sulfino phenyl this compound is noted for its potential anti-inflammatory and analgesic effects. guidechem.com This is an area of active research, as the development of new anti-inflammatory and pain-relieving drugs is of significant interest. The structural features of these serine derivatives may allow them to interact with biological targets involved in inflammation and pain pathways. cymitquimica.com For example, ethyl salicylate, though not a direct analogue, demonstrates how esterification of a molecule with anti-inflammatory properties can be a strategy in drug design. Similarly, other fatty acid esters have shown promise as antioxidant and anti-inflammatory agents. jppres.com
Information Regarding Your Request
After a thorough review of scientific literature and biochemical pathway databases, it has been determined that the premise of the requested article section, "3.3.7. Precursor for Biosynthesis of Steroid Hormones," is scientifically inaccurate.
This compound, an ester of the amino acid serine, is not a known precursor for the biosynthesis of steroid hormones in any established biological pathway. The universal precursor for the biosynthesis of all steroid hormones is cholesterol . bpsynergies.com The process, known as steroidogenesis, involves a series of enzymatic reactions that modify the cholesterol backbone to produce various steroid hormones, including progestogens, corticosteroids, androgens, and estrogens. bpsynergies.com
The synthesis of steroid hormones begins with the conversion of cholesterol to pregnenolone, a critical rate-limiting step that occurs in the mitochondria. bpsynergies.com This is followed by a cascade of reactions catalyzed by enzymes primarily from the cytochrome P450 superfamily and hydroxysteroid dehydrogenases.
There is no evidence in the scientific literature to suggest that this compound can be converted into cholesterol or that it can enter the steroidogenic pathway at any other point. While this compound and its derivatives have applications in other areas of organic synthesis and medicinal chemistry, they are not involved in the natural or synthetic production of steroid hormones from biological precursors.
Therefore, generating content for the requested section would involve presenting factually incorrect information, which contravenes the core principles of accuracy and adherence to scientific evidence. We are unable to fulfill the request to write an article on this compound as a precursor for steroid hormone biosynthesis as it is based on a false premise.
Advanced Analytical Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For ethyl serinate, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its structure by analyzing the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, in a study using deuterium (B1214612) oxide (D₂O) as the solvent, the ethoxy group protons show a triplet at approximately 1.2 ppm (CH₃) and a quartet at 4.2 ppm (CH₂). The protons on the serine backbone appear as a multiplet system. Specifically, the α-proton (CH) resonates around 3.8 ppm, while the β-protons (CH₂) show signals at approximately 3.9 ppm.
In a different solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts for the hydrochloride salt of ethyl L-serinate are slightly different. guidechem.comchemicalbook.com The spectrum recorded at 400 MHz shows specific ppm values for the protons. guidechem.com
Table 1: ¹H NMR Chemical Shifts for Ethyl L-serinate hydrochloride in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (ethyl) | 1.22 | Triplet | 7.1 |
| CH₂ (ethyl) | 4.15 | Quartet | 7.1 |
| α-CH | 3.95 | Triplet | 4.5 |
| β-CH₂ | 3.75 | Doublet | 4.5 |
| NH₃⁺ | 8.6 (broad) | Singlet | - |
| OH | 5.4 (broad) | Singlet | - |
This table presents representative data; actual values may vary slightly based on experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of this compound. docbrown.info The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of every unique carbon atom. oregonstate.edulibretexts.org The carbonyl carbon of the ester group is characteristically found far downfield.
For ethyl L-serinate hydrochloride in DMSO-d₆, the following chemical shifts are observed. guidechem.com The electronegative oxygen and nitrogen atoms cause the adjacent carbons to shift downfield. libretexts.org
Table 2: ¹³C NMR Chemical Shifts for Ethyl L-serinate hydrochloride in DMSO-d₆
| Carbon | Chemical Shift (ppm) |
|---|---|
| CH₃ (ethyl) | 13.8 |
| CH₂ (ethyl) | 61.5 |
| α-C | 55.0 |
| β-C | 59.5 |
| C=O | 169.5 |
This table presents representative data; actual values may vary slightly based on experimental conditions.
Proton NMR (1H NMR) Analysis
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholarsresearchlibrary.comscispace.com It is frequently used for the analysis of volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. scholarsresearchlibrary.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. kinesis-australia.com.au
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (133.15 g/mol ). nih.gov However, the molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern provides valuable structural information. Common fragments for this compound include ions resulting from the loss of the ethoxy group (-OCH₂CH₃), the carboxyl group (-COOCH₂CH₃), or parts of the amino acid side chain. The NIST Mass Spectrometry Data Center records show a base peak (the most intense peak) at m/z 60 and other significant peaks at m/z 74 and 102. nih.gov
Table 3: Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 133 | [C₅H₁₁NO₃]⁺ | Molecular Ion |
| 102 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| 74 | [CH(NH₂)COOH]⁺ | Serine backbone fragment |
| 60 | [CH₂=NH₂]⁺ + CO₂ or [H₂N=CH-OH]⁺ | Base Peak, characteristic fragment |
This table illustrates common fragmentation patterns observed in GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify each component in a mixture. sielc.com It is particularly valuable for non-volatile or thermally unstable compounds.
Since serine is a chiral amino acid, this compound exists as two enantiomers: ethyl L-serinate and ethyl D-serinate. Distinguishing and quantifying these enantiomers is critical, especially in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. google.com Chiral HPLC is the method of choice for determining the enantiomeric purity or enantiomeric excess (ee) of this compound. unipd.itresearchgate.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. scas.co.jp Various types of CSPs are available, including those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. mdpi.com The choice of the CSP and the mobile phase (a mixture of solvents) is crucial for achieving good separation (resolution). researchgate.net For example, a mobile phase consisting of n-hexane, dichloroethane, and ethanol (B145695) might be used with a specific chiral column to separate the R and S enantiomers of a related compound. The enantiomers are detected as they elute from the column, often by a UV detector, and the area under each peak is proportional to the amount of that enantiomer present. This allows for the precise calculation of enantiomeric purity. researchgate.net In some cases, lipases have been used in the chiral resolution of related serine esters, with HPLC being the analytical tool to monitor the process and determine the enantiomeric excess of the product. nih.gov
Determination of Enantiomeric Purity
Chiroptical Spectroscopy
Circular Dichroism (CD) spectroscopy is a fundamental technique for studying chiral molecules. ntu.edu.sg It measures the differential absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. ntu.edu.sg This technique is exceptionally valuable for probing the stereochemical features of amino acid derivatives, including this compound. mdpi.com
CD spectroscopy can be employed for the chiral sensing of this compound and its derivatives. mdpi.com The CD spectrum provides a unique fingerprint corresponding to the molecule's absolute configuration. For example, studies on bischromophoric derivatives of (S)-serine methyl esters have utilized the CD exciton (B1674681) chirality method to determine the absolute configuration. nih.gov The sign and intensity of the CD signals are directly related to the spatial arrangement of the chromophoric groups and the chiral center. nih.govoup.com
Furthermore, CD spectroscopy is a sensitive tool for assessing enantiomeric purity. The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample. researchgate.net In a mixture of enantiomers, the observed CD spectrum is the weighted average of the spectra of the two pure enantiomers. This relationship allows for the quantification of enantiomeric impurities. researchgate.net The technique has been successfully applied to analyze the enantiomeric composition of various chiral drugs and can be coupled with liquid chromatography (HPLC-CD) for the direct analysis of enantiomers as they are separated. researchgate.net
Vibrational Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds by identifying their functional groups. purdue.edu In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl (-OH), amine (-NH2), and ester (-COOC2H5) groups. chemicalbook.comnih.gov
The analysis of an IR spectrum involves correlating observed absorption frequencies (in wavenumbers, cm⁻¹) with specific molecular vibrations. researchgate.net For an ester like this compound, a strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. orgchemboulder.com The C-O stretching vibrations of the ester group produce strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the hydroxyl group is indicated by a broad absorption band in the 3400-3200 cm⁻¹ range, characteristic of O-H stretching in a hydrogen-bonded environment. nih.gov The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3500-3300 cm⁻¹ region, while the N-H bending vibration is observed around 1600 cm⁻¹.
Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental IR data, aiding in the precise assignment of vibrational modes. researchgate.netnih.gov Studies on serine and its derivatives have used this combined approach to understand complex vibrational spectra and the effects of hydrogen bonding. nih.govuc.ptdergipark.org.tr
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3400 - 3200 (broad) |
| Amine (N-H) | Stretching | 3500 - 3300 |
| Amine (N-H) | Bending | ~1600 |
| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 (strong) |
| Ester (C-O) | Stretching | 1300 - 1000 (strong) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique in synthetic organic chemistry for monitoring the progress of reactions. chemscene.comresearchgate.net In syntheses involving this compound, such as its formation via esterification of L-serine or its use as a starting material for more complex molecules, TLC is invaluable for qualitatively assessing the consumption of reactants and the formation of products. ethz.chnih.gov
A typical TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. orgsyn.org The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a single solvent or a mixture. researchgate.net The separation of components is based on their differential partitioning between the stationary and mobile phases. researchgate.net For this compound and related compounds, a mixture of a polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like hexane (B92381) is often used as the eluent. nih.govorgsyn.orgscielo.br
After development, the separated spots are visualized. Since amino acid derivatives are often colorless, a visualizing agent is required. reachdevices.com Common stains include potassium permanganate (B83412) (KMnO₄), which reacts with oxidizable functional groups, or ninhydrin (B49086), which is highly specific for amino acids and primary amines, producing characteristic colored spots upon heating. ethz.chreachdevices.comepfl.ch By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can determine if the reaction is complete. scielo.br The purity of L-Serine ethyl ester hydrochloride is often reported as 99% (TLC), indicating the utility of this method for purity assessment. scientificlabs.co.uksigmaaldrich.com
Table 3: Typical TLC System for Monitoring Reactions of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates ethz.chorgsyn.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 5:1, 1:2 v/v) nih.govscielo.br |
| Visualization | Staining with potassium permanganate (KMnO₄) or ninhydrin solution followed by heating ethz.chepfl.ch |
| Application | Monitoring reactant consumption and product formation in real-time nih.gov |
Computational Chemistry and Theoretical Studies of Ethyl Serinate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of chemical systems. For derivatives of serine, including its esters, DFT calculations have been pivotal in elucidating complex chemical transformations.
Theoretical calculations using DFT have been successfully employed to map out the intricate, multi-step reaction mechanisms involving serine esters. For instance, studies on the formation of bicyclic N,O-acetals from protected serine esters reveal a mechanism involving the acid-catalyzed formation of an initial N,O-acetal, followed by a cyclization step driven by the participation of the protecting group. acs.org A key finding from these theoretical investigations is that the reaction proceeds under thermodynamic control, leading to the most stable bicyclic product. acs.org
A significant advantage of DFT is its ability to calculate the energy of transition states and intermediates, thereby providing quantitative data on activation barriers and reaction energetics. In the study of the diastereoselective alkylation of a bicyclic serinate enolate, DFT calculations were performed to explore all potential reaction channels, including C-alkylation, O-alkylation, and pyramidal inversion of the enolate. acs.orgunav.edu The calculated energy barriers revealed the kinetic favorability of C-alkylation over other competing pathways. acs.org The initial enolate and methyl bromide were chosen as the arbitrary zero level for relative energy calculations. unav.edu
The analysis showed that the transition state for C-alkylation (TS2) has a lower activation barrier than the transition state for the pyramidal inversion of the enolate (TS_inv), which explains the observed retention of configuration in the product. acs.org
Below is a table of selected calculated activation barriers and relative energies for the reaction pathways starting from a bicyclic serinate enolate.
| Structure | Gas Phase (ε=1.00) | THF (ε=7.58) |
| ΔE₀ (kcal/mol) | ΔG (kcal/mol) | |
| Enolate (2') | 0.00 | 0.00 |
| TS1 (retro-O-Michael) | 12.58 | 13.91 |
| TS2 (C-alkylation) | 14.51 | 15.93 |
| TS_inv (Pyramidal Inversion) | 16.51 | 16.14 |
| TS3 (O-alkylation) | 19.33 | 20.31 |
| This table is based on data from a theoretical study on a bicyclic serinate derivative, illustrating the application of DFT in analyzing reaction energetics. acs.orgunav.edu |
DFT studies have been crucial in explaining the high degree of stereocontrol in reactions such as the alkylation of serine derivatives. acs.org The retention of configuration observed in these reactions is attributed to the formation of a highly pyramidalized ester enolate intermediate. acs.orgunav.edu Theoretical calculations showed that this enolate intermediate is not planar, and there is a significant energy barrier for it to invert its configuration. acs.org
The alkylating agent approaches the enolate from the less sterically hindered face. For the opposite configuration to be formed, the pyramidal enolate would first have to invert, a process calculated to have a higher activation energy than the alkylation itself. acs.org This high degree of pyramidalization and the associated inversion barrier, as revealed by DFT, are the source of the stereocontrol, forcing the reaction to proceed with retention of the original stereochemistry. acs.orgunav.edu
Analysis of Activation Barriers and Reaction Energetics
Conformational Analysis
The biological activity and chemical reactivity of a flexible molecule like ethyl serinate are intrinsically linked to its three-dimensional shape and conformational preferences. Computational methods are essential for exploring the potential energy surface of such molecules to identify stable conformers. researchgate.net
The stability of different conformers is governed by subtle intramolecular interactions. In the case of serine, these have been rigorously defined and categorized using Bader's theory of Atoms in Molecules (AIM).
| Hydrogen Bond Type | Description |
| O-H···N | Between the side-chain hydroxyl and the amino group |
| N-H···O=C | Between an amino hydrogen and the carbonyl oxygen |
| O-H···O=C | Between the side-chain hydroxyl and the carbonyl oxygen |
| N-H···O-H | Between an amino hydrogen and the side-chain hydroxyl |
| C-H···O | Involving various C-H donors and oxygen acceptors |
| This table lists the principal types of intramolecular hydrogen bonds identified in a computational study of serine, which are also expected to be key in determining the conformational landscape of this compound. |
Electronic Structure and Bonding Analysis
DFT calculations are also used to investigate the electronic structure and bonding characteristics of this compound, particularly its interactions with other molecules. This is critical for understanding its role in host-guest chemistry and molecular recognition.
In a study of the chiroptical sensing of amino acid derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to model the host-guest complex formed between a macrocycle and ethyl L-serinate hydrochloride. The calculations revealed that the complex is stabilized by a network of specific non-covalent interactions. These include multiple hydrogen bonds and cation-dipole interactions that create a strong and specific binding arrangement.
The optimized geometry from the DFT calculations provided precise details on the nature of these bonds.
| Interaction Type | Description | Computed Distance (Å) |
| N-H···O | Hydrogen bond between the ammonium (B1175870) group of this compound and a carbonyl oxygen of the host | 1.862 |
| C-H···O | Hydrogen bond between a C-H on the this compound backbone and a host oxygen | 2.446 |
| C-H···O | Hydrogen bond between a C-H on the this compound backbone and a host oxygen | 2.628 |
| N⁺···O | Cation-dipole interaction between the ammonium group of this compound and a host oxygen | 2.779 |
| N⁺···O | Cation-dipole interaction between the ammonium group of this compound and a host oxygen | 2.829 |
| This table presents a selection of key intermolecular interactions and their distances for a complex of this compound, as determined by DFT calculations. Note: The original study simplified the host structure for calculation; distances are from the modeled complex. |
These computational analyses, which quantify the electronic and spatial features of bonding, are essential for rationalizing experimental observations and for the design of new supramolecular systems.
Biological and Pharmacological Research Perspectives on Ethyl Serinate Derivatives
Study of Interactions with Biological Systems
The study of ethyl serinate's interaction with biological systems is largely extrapolated from the known functions of L-serine. The esterification to form this compound may alter its bioavailability and metabolic fate, potentially modulating its physiological effects. ontosight.ai
L-serine is a nonessential amino acid synthesized within the human body, yet it plays an essential role in a vast array of cellular functions. nih.govwikipedia.org It is a fundamental component in the biosynthesis of proteins and is a precursor to several other amino acids, including glycine (B1666218) and cysteine. wikipedia.org Serine's metabolic importance extends to the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as phospholipids (B1166683) and sphingolipids, which are critical for cell membrane structure and function. nih.govwikipedia.org
The physiological importance of serine is underscored by the pathological consequences of its deficiency. A lack of adequate L-serine is associated with impaired nervous system function, largely due to abnormal metabolism of phospholipids and sphingolipids. nih.gov Research has indicated that L-serine may be considered a "conditionally essential" amino acid, as under certain pathological conditions, the body may not be able to synthesize it in sufficient quantities. nih.gov Consequently, therapeutic benefits of L-serine supplementation have been reported in disorders of serine metabolism, diabetic neuropathy, and amyotrophic lateral sclerosis (ALS). nih.gov
Table 1: Key Physiological Roles of L-Serine
| Biological Process | Function/Role of L-Serine | Reference |
|---|---|---|
| Protein Synthesis | Serves as a fundamental building block for proteins. | nih.gov |
| Metabolite Precursor | Precursor for the synthesis of glycine, cysteine, tryptophan (in bacteria), purines, and pyrimidines. | wikipedia.org |
| Lipid Synthesis | Precursor to sphingolipids and phospholipids, essential for cell membranes. | nih.govwikipedia.org |
| One-Carbon Metabolism | Precursor to folate, a key donor of one-carbon units in biosynthesis. | wikipedia.org |
| Neurotransmission | Plays a role in the synthesis of molecules essential for brain function and neurotransmission. | nih.gov |
L-serine and its isomers are deeply involved in neurotransmission. The hydrolysis of serine esters can yield L-serine, which is a precursor for neurotransmitter production. The D-isoform, D-serine, has a particularly unique and potent role as an agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. wikipedia.org These receptors are fundamental to synaptic plasticity, learning, and memory. For the NMDA receptor to become active, both glutamate (B1630785) and either glycine or D-serine must bind to it. wikipedia.org
Research into serine and its derivatives for neurological and psychiatric disorders is ongoing. nih.gov For instance, D-serine is being investigated as a potential treatment for schizophrenia and has been identified as a possible biomarker for early Alzheimer's disease. wikipedia.org Furthermore, compounds that include a serinate moiety, such as magnesium-serinate, have been shown to exhibit neuroprotective effects and improve the proliferation of neuronal cells, suggesting potential for treating central nervous system diseases. cymitquimica.comgoogle.com An l-DOPA phosphoramidate (B1195095) derived from serinate demonstrated potential for the sustained release of l-DOPA, which could be beneficial in managing Parkinson's disease. academie-sciences.fracademie-sciences.fr
Insights into Serine's Role in Physiology and Pathology
Research on Ergogenic and Nutritional Applications
Amino acids and their derivatives, a category that includes this compound, have been utilized as ergogenic supplements. chemsrc.comchemsrc.com The rationale behind their use is based on their potential to influence several factors related to physical performance, from hormone secretion to energy metabolism and muscle integrity. chemsrc.comchemsrc.com
A key area of interest in ergogenic research is the ability of amino acid derivatives to influence the secretion of anabolic hormones. chemsrc.comchemsrc.com Anabolic hormones, such as testosterone, are structurally related to steroids and play a crucial role in stimulating the formation of muscle cells, leading to increases in skeletal muscle size and strength. wikipedia.org They promote anabolism through mechanisms like increased protein synthesis from amino acids and stimulation of bone marrow. wikipedia.org While direct studies on this compound are scarce, the broader class of amino acid derivatives is recognized for its potential to affect these hormonal pathways. chemsrc.comchemsrc.com For context, other compounds like Ethyltestosterone are synthetic anabolic-androgenic steroids (AAS) designed to mimic these effects, though they belong to a different chemical class. wikipedia.org
Table 2: Primary Fuel Sources During Exercise
| Fuel Source | Intensity of Exercise | Metabolic Pathway | Reference |
|---|---|---|---|
| Glucose (from Glycogen) | High-Intensity | Anaerobic & Aerobic | pressbooks.pub |
| Fatty Acids (from Adipose/Muscle) | Low to Moderate-Intensity | Aerobic | pressbooks.pub |
| Amino Acids (Protein) | Resting, Prolonged Activity | Aerobic | pressbooks.pubnih.gov |
Beyond hormonal and metabolic effects, amino acid derivatives are studied for their capacity to influence mental performance during stressful tasks and to prevent exercise-induced muscle damage. chemsrc.comchemsrc.com Research into similar compounds, such as creatine (B1669601) ethyl ester, has explored effects on muscle performance, strength, and recovery, providing a framework for how this compound could be investigated. nih.gov The goal of such supplementation is often to improve muscle function, endurance, and recovery post-exercise. google.com Furthermore, given the established role of serine in the central nervous system, derivatives like this compound hold theoretical potential to support cognitive function, an area of interest for supplements aimed at enhancing both physical and mental performance. google.comdrinkharlo.com
Compound Reference Table
| Compound Name |
|---|
| This compound |
| L-serine |
| D-serine |
| Glycine |
| Cysteine |
| Glutamate |
| l-DOPA |
| Testosterone |
| Ethyltestosterone |
| Creatine ethyl ester |
| Magnesium-serinate |
| D-p-Methyl-sulfino phenyl this compound |
Q & A
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Reference |
|---|---|---|
| MD Force Field | CHARMM36 | |
| QM Basis Set | B3LYP/6-31G(d,p) | |
| Experimental Correlation | R² = 0.89 (simulated vs. observed zeta potential) |
Basic: What are the ethical considerations when designing in vitro studies involving this compound?
Answer:
- Data Integrity : Avoid selective reporting; include all replicates (n ≥ 3) and negative controls .
- Safety Protocols : Follow OECD guidelines for handling serine derivatives (e.g., LD50 > 2000 mg/kg in rodents) .
- Bias Mitigation : Blind data analysis and disclose funding sources (e.g., cosmetic industry partnerships) .
Advanced: How should researchers design experiments to investigate this compound’s synergistic effects with other antistatic agents?
Answer:
- Factorial Design : Use a 2² factorial approach to test combinations (e.g., this compound + glycerol monostearate) at varying ratios .
- Response Surface Methodology (RSM) : Optimize synergy via surface charge density (measured via electrokinetic analysis) as the response variable .
- Validation : Compare results with molecular docking studies to confirm intermolecular interactions .
Basic: What are authoritative sources for literature reviews on this compound’s applications?
Answer:
- Primary Sources : Peer-reviewed journals (e.g., Journal of Cosmetic Science, International Journal of Pharmaceutics) .
- Databases : SciFinder, PubMed, and Reaxys for patent/chemical data .
Advanced: What statistical approaches are recommended for meta-analyses of this compound’s efficacy data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
